2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
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Overview
Description
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a carbonyl group, with an additional bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, where a bromine atom is substituted onto a pyridine ring.
Linking the Pyrrolidine and Quinoxaline: The final step involves coupling the pyrrolidine ring with the quinoxaline core through a carbonyl group, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
- 2-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
- 2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
Uniqueness
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is unique due to the presence of the bromopyridine moiety, which can impart specific chemical reactivity and biological activity
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-13-9-20-7-5-17(13)25-12-6-8-23(11-12)18(24)16-10-21-14-3-1-2-4-15(14)22-16/h1-5,7,9-10,12H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQOZVLWEMSKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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